Cas no 5460-45-7 (2-Ethylhexyl formate)

2-Ethylhexyl formate 化学的及び物理的性質
名前と識別子
-
- Formic acid,2-ethylhexyl ester
- 2-ethylhexyl formate
- 2-ethyl-1-hexyl formate
- AC1L3UM3
- AC1Q6QXZ
- Ameisensaeure-(2-aethyl-hexylester)
- AR-1E1606
- CTK5A1867
- EINECS 226-740-6
- Formiat des 2-Ethylhexanols
- formic acid-(2-ethyl-hexyl ester)
- NSC21825
- Formic acid 2-ethylhexyl ester
- Formic acid, 2-ethylhexyl ester
- SIZYAYFVBQLSJP-UHFFFAOYSA-N
- AKOS037645310
- DTXSID201303992
- E85053
- NS00044535
- 5460-45-7
- Q27893765
- NSC-21825
- AS-60052
- UNII-0841NS0541
- 2-ethylhexylformate
- 2-ETHYL-1-HEXANOL FORMATE
- SCHEMBL96308
- 0841NS0541
- NSC 21825
- 2-Ethylhexyl formate
-
- MDL: MFCD32206204
- インチ: 1S/C9H18O2/c1-3-5-6-9(4-2)7-11-8-10/h8-9H,3-7H2,1-2H3
- InChIKey: SIZYAYFVBQLSJP-UHFFFAOYSA-N
- ほほえんだ: O(C([H])=O)C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 158.13074
- どういたいしつりょう: 158.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 7
- 複雑さ: 91.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 0.8809 (estimate)
- ゆうかいてん: -39.1°C (estimate)
- ふってん: 183.34°C (estimate)
- 屈折率: 1.4040 (estimate)
- PSA: 26.3
- LogP: 3.01170
2-Ethylhexyl formate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906948-1g |
2-ethylhexyl formate |
5460-45-7 | 95% | 1g |
7,975.80 | 2021-05-17 | |
eNovation Chemicals LLC | D753402-100mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 100mg |
$245 | 2024-06-07 | |
1PlusChem | 1P00384X-100mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 97% | 100mg |
$251.00 | 2024-04-30 | |
eNovation Chemicals LLC | D753402-50mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 50mg |
$170 | 2025-02-28 | |
eNovation Chemicals LLC | D753402-250mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 250mg |
$430 | 2025-02-28 | |
eNovation Chemicals LLC | D753402-50mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 50mg |
$190 | 2024-06-07 | |
eNovation Chemicals LLC | D753402-250mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 250mg |
$395 | 2024-06-07 | |
1PlusChem | 1P00384X-1g |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 1g |
$930.00 | 2024-04-30 | |
1PlusChem | 1P00384X-50mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 95% | 50mg |
$144.00 | 2024-04-30 | |
Aaron | AR0038D9-50mg |
Formic acid,2-ethylhexyl ester |
5460-45-7 | 97% | 50mg |
$157.00 | 2025-01-21 |
2-Ethylhexyl formate 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2-Ethylhexyl formateに関する追加情報
Chemical Profile of 2-Ethylhexyl formate (CAS No. 5460-45-7)
2-Ethylhexyl formate, with the chemical formula C9H18O2, is an organic ester widely recognized for its unique chemical properties and industrial applications. This compound, identified by the CAS number 5460-45-7, belongs to the class of carboxylic esters and is characterized by a hexyl chain substituent, which contributes to its distinct volatility and solubility profile. The ester functionality provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic processes.
The synthesis of 2-Ethylhexyl formate typically involves the reaction between ethyl hexanoate and methanol under acidic catalysis, or through the transesterification of hexyl acetate. The compound's molecular structure, featuring a branched C6 alkyl group attached to a formate moiety, imparts favorable characteristics such as moderate boiling point and moderate solubility in both water and organic solvents. These properties make it suitable for applications ranging from fragrances to polymer additives.
In recent years, research has highlighted the role of 2-Ethylhexyl formate in the development of novel materials and pharmaceutical intermediates. Its ability to act as a solvent or reactant in organic synthesis has been explored in the production of bio-based polymers and specialty chemicals. Additionally, studies have demonstrated its potential as a precursor in the synthesis of more complex molecules, including certain pharmaceuticals that require ester functionalities for bioavailability and metabolic stability.
The industrial significance of CAS No. 5460-45-7 is further underscored by its use in agrochemical formulations. As an ester derivative, it can serve as a carrier or synergist in pesticide formulations, enhancing their efficacy while reducing environmental impact. The branched alkyl chain improves its spreading properties on plant surfaces, ensuring better coverage and absorption. This application aligns with global trends toward sustainable agriculture, where compounds that offer both performance and environmental responsibility are highly valued.
From a chemical biology perspective, 2-Ethylhexyl formate has been investigated for its interactions with biological systems. While not classified as a primary pharmacological agent, its structural features suggest potential roles in modulating enzymatic activity or serving as a tool compound in mechanistic studies. Researchers have explored its effects on lipid metabolism and membrane fluidity, finding that it can influence cellular processes indirectly through these pathways. Such findings open avenues for further exploration in drug discovery and cellular biology.
The safety profile of 2-Ethylhexyl formate is another critical aspect of its characterization. Due to its relatively low toxicity and volatility, it is considered safe for industrial handling when appropriate precautions are taken. Exposure studies have indicated that prolonged contact may lead to mild irritation, necessitating proper ventilation and personal protective equipment (PPE) during large-scale processing. Regulatory bodies have classified it as a non-hazardous substance under normal conditions, further reinforcing its suitability for widespread use.
The market demand for CAS No. 5460-45-7 continues to grow alongside advancements in chemical manufacturing technologies. Its versatility as an intermediate has led to increased adoption in industries requiring high-purity esters for specialized applications. For instance, the production of high-performance coatings and adhesives often relies on esters like 2-Ethylhexyl formate due to their ability to enhance film-forming properties and durability. As such, suppliers are investing in optimized synthesis routes to meet this growing demand efficiently.
In conclusion, 2-Ethylhexyl formate (CAS No. 5460-45-7) represents a compound with multifaceted utility across multiple industries. Its unique structural attributes make it indispensable in fragrance formulations, polymer chemistry, agrochemicals, and pharmaceutical research. The ongoing exploration of its biological interactions further highlights its potential beyond traditional industrial applications. As research progresses and new methodologies emerge, the role of this ester is expected to expand even further into uncharted territories within chemistry and related fields.
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